N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S3/c1-29(24,25)9-4-5-10-13(7-9)28-17(19-10)21-14(22)11-8-26-16(18-11)20-15(23)12-3-2-6-27-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHEJDUQXDKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methylsulfonyl group. Subsequent steps involve the formation of the thiophene ring and the oxazole ring, with careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Amide Coupling and Carboxamide Formation
The compound’s carboxamide groups are synthesized via activation of carboxylic acid precursors. Key methods include:
For example, the thiophene-2-carboxamido group is introduced via coupling of thiophene-2-carboxylic acid with the oxazole precursor under EDCI/HOBt activation .
Substitution at the Methylsulfonyl Group
The electron-withdrawing methylsulfonyl (-SO₂Me) group facilitates nucleophilic aromatic substitution (NAS) at the benzo[d]thiazole ring:
Hydrolysis and Stability Studies
The compound undergoes hydrolysis under acidic/basic conditions, particularly at the carboxamide and sulfonyl groups:
Oxidation and Reduction Reactions
The heteroaromatic rings and substituents participate in redox transformations:
Metal-Catalyzed Functionalization
Transition-metal catalysts enable regioselective modifications:
Biological Degradation Pathways
In vitro studies reveal decomposition pathways relevant to pharmacological applications:
Key Findings and Trends
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Reactivity Hierarchy : The methylsulfonyl group exhibits higher electrophilicity than carboxamide groups, making it a prime site for NAS.
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Stability Challenges : Hydrolysis of the oxazole-4-carboxamide under physiological conditions necessitates prodrug design .
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Catalytic Efficiency : Microwave-assisted methods and Gd(OTf)₃ catalysis significantly enhance reaction rates and yields .
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide serves as a valuable building block for more complex molecules. Its ability to undergo various chemical transformations—including oxidation, reduction, and substitution—makes it an important compound for developing new materials.
Biology
The compound has been identified as a potential probe in biochemical assays due to its ability to interact with biological macromolecules. Its unique structure may allow it to serve as a marker in cellular studies or as a tool for investigating specific biochemical pathways.
Medicine
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds containing benzo[d]thiazole and thiophene moieties have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The unique combination of functional groups may allow this compound to modulate biological targets involved in cancer progression .
Industry
In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in organic synthesis.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibited significant antibacterial activity when tested against multiple strains of bacteria. The incorporation of the methylsulfonyl group enhanced this activity, suggesting that modifications to the structure can lead to improved efficacy .
- Anticancer Research : Investigations into compounds similar to this compound have shown their potential in inhibiting tumor growth in vitro and in vivo models. These studies highlight the importance of structural diversity in enhancing therapeutic effects .
Mechanism of Action
The mechanism by which N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Benzo[d]thiazole Derivatives: describes N4-(4-fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides, which share the benzo[d]thiazole scaffold but lack the oxazole and thiophene substituents present in the target compound. These derivatives were synthesized via multistep protocols with yields >80%, compared to the target compound's synthetic route, which likely involves coupling of thiophene-2-carboxamide to the oxazole ring . highlights benzo[d]thiazole-3-carboxamides with thiazolidinone substituents (e.g., compound 4g), which exhibit distinct substitution patterns but share the use of carboxamide linkages for bioactivity modulation .
Oxazole and Thiophene Hybrids :
Substituent Effects
- Methylsulfonyl Group :
- The 6-methylsulfonyl group on the benzo[d]thiazole in the target compound may enhance solubility and target binding compared to halogenated analogs (e.g., 's 4-(4-X-phenylsulfonyl)phenyl derivatives, where X = Cl, Br). The sulfonyl group’s electron-withdrawing nature could influence reactivity and stability .
- Thiophene-2-Carboxamido Moiety :
Physicochemical Properties
Spectral Characterization
- IR Spectroscopy :
- NMR Data :
Thermal Stability
- The methylsulfonyl group may increase melting points compared to non-sulfonylated analogs. For example, ’s thiophene-carboxamide derivatives (e.g., compound 7a: m.p. 278–280°C) exhibit higher thermal stability than halogenated benzo[d]thiazoles in (e.g., 4h: m.p. ~200°C) .
Kinase Inhibition
Anticancer Potential
- ’s thiazolidinone derivatives (e.g., 4g) exhibit anticancer activity via apoptosis induction, with IC₅₀ values in the low micromolar range.
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising multiple heterocyclic rings, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of 501.6 g/mol. The presence of methylsulfonyl and carboxamide groups enhances its solubility and reactivity.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways that regulate cellular responses.
- Antimicrobial Activity : Studies indicate that thiazole derivatives are effective against a range of pathogens, suggesting potential use as antimicrobial agents .
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on tumor cell lines. In vitro studies have shown selective cytotoxicity against certain cancer cells while sparing normal cells. For example, related compounds demonstrated EC50 values ranging from 28 ng/mL to 290 ng/mL against tumorigenic cell lines .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. The exact pathways involved remain to be fully elucidated but may involve modulation of pro-inflammatory cytokines.
Case Studies and Research Findings
A series of studies have been conducted to assess the biological activity of related thiazole derivatives:
- In Vitro Antimicrobial Study : A study conducted on various thiazole derivatives highlighted their antibacterial and antifungal activities, establishing a correlation between structural features and biological efficacy .
- Cytotoxicity Assays : Comparative analyses showed that certain derivatives exhibit potent cytotoxicity against specific cancer cell lines while demonstrating lower toxicity towards normal cells, indicating a promising therapeutic index.
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds could modulate enzyme activity and receptor interactions, leading to altered cell signaling pathways.
Summary of Biological Activities
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential coupling reactions to assemble the heterocyclic core. Key steps include:
- Amide bond formation : Thiophene-2-carboxamide and oxazole-4-carboxamide moieties are linked via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Sulfonylation : The methylsulfonyl group on the benzo[d]thiazole ring is introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Intermediate characterization : IR spectroscopy confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups. H NMR is critical for verifying regiochemistry, particularly distinguishing thiophene (δ 7.2–7.8 ppm) and oxazole (δ 8.0–8.5 ppm) protons .
Advanced: How can reaction yields be improved during the amide coupling step, and what analytical methods diagnose side products?
Answer:
Low yields in amide coupling often stem from steric hindrance or incomplete activation. Optimization strategies include:
- Catalyst screening : Replace EDC with DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for better solubility and efficiency in polar aprotic solvents .
- Temperature control : Conduct reactions at 0–4°C to minimize racemization, followed by gradual warming to room temperature.
- Side-product analysis : LC-MS identifies hydrolyzed intermediates (e.g., free carboxylic acids), while C NMR detects undesired esterification or dimerization .
Basic: What spectroscopic and chromatographic techniques are essential for structural validation?
Answer:
- IR spectroscopy : Confirms functional groups (e.g., sulfonyl, amide) via characteristic absorption bands .
- Multidimensional NMR : H-C HSQC and HMBC resolve overlapping signals in aromatic regions and confirm connectivity between thiophene, oxazole, and benzo[d]thiazole rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] with <2 ppm error) .
- HPLC purity analysis : Uses C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced: How are contradictory 1^11H NMR assignments resolved for structurally similar protons?
Answer:
- 2D NMR techniques : NOESY or ROESY identifies spatial proximity between protons (e.g., distinguishing thiophene C3-H from oxazole C5-H) .
- Isotopic labeling : Deuterated analogs simplify splitting patterns in crowded regions.
- Computational validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian09 with B3LYP/6-311++G**) cross-validate experimental data .
Advanced: What in silico methods predict the compound’s pharmacokinetic and target-binding properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains), guided by the methylsulfonyl group’s role in hydrogen bonding .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on sulfonyl group interactions with active-site residues .
Advanced: How are bioactivity assays designed to evaluate antitumor potential while minimizing false positives?
Answer:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include controls for ROS generation to exclude nonspecific toxicity .
- Target-specific assays : Kinase inhibition profiling (e.g., EGFR, BRAF) using competitive ELISA or fluorescence polarization .
- Counter-screening : Test against non-cancerous cells (e.g., HEK293) to assess selectivity.
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproduct removal : Silica gel chromatography (hexane/EtOAc gradient) separates unreacted thiophene-2-carboxylic acid.
- Solubility issues : Use DMSO/EtOH mixtures for recrystallization to enhance crystal lattice formation .
- HPLC-DAD : Identifies and quantifies residual solvents (e.g., DMF) to meet ICH guidelines .
Advanced: How can regioselectivity in heterocyclic ring formation be controlled?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the oxazole nitrogen) to steer sulfonylation to the benzo[d]thiazole C6 position .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation steps by reducing reaction time and side-product formation .
Basic: What stability studies are recommended for long-term storage?
Answer:
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .
- Storage conditions : Recommend desiccated, light-resistant containers at –20°C under inert gas (N) .
Advanced: How do electronic effects of the methylsulfonyl group influence reactivity in further derivatization?
Answer:
- Electron-withdrawing effect : The –SOMe group deactivates the benzo[d]thiazole ring, requiring harsher conditions (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura cross-coupling .
- Computational analysis : NBO (Natural Bond Orbital) analysis quantifies charge distribution, guiding nucleophilic/electrophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
